molecular formula C24H21N5 B045811 Sudan Red 7B CAS No. 6368-72-5

Sudan Red 7B

Cat. No.: B045811
CAS No.: 6368-72-5
M. Wt: 379.5 g/mol
InChI Key: VKWNTWQXVLKCSG-UHFFFAOYSA-N
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Description

Sudan Red 7B is a lysochrome (fat-soluble) diazo dye widely employed in biological and industrial research for the staining of neutral lipids and hydrophobic substances. Its primary research value lies in its high affinity for triglycerides, lipoproteins, and other non-polar compounds, making it an essential tool in histology for visualizing lipid droplets in tissues (e.g., in liver, adipose, or adrenal cortex studies) using techniques like frozen section staining. The mechanism of action is based on the principle of solubility; the non-polar this compound molecule is more soluble in the lipid environments of cells and tissues than in the surrounding aqueous or alcoholic solvents. This preferential partitioning allows for intense and selective coloration of lipid-rich structures, enabling qualitative and semi-quantitative analysis. Beyond life sciences, it finds application in the industrial staining of plastics, fuels, and waxes to monitor distribution and quality. Researchers utilize this compound for its distinct red coloration and proven performance in standard protocols, providing critical insights into lipid metabolism, disease states, and material science. This product is specifically intended for laboratory research purposes.

Properties

IUPAC Name

N-ethyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-2-25-23-17-12-18-8-6-7-11-22(18)24(23)29-28-21-15-13-20(14-16-21)27-26-19-9-4-3-5-10-19/h3-17,25H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWNTWQXVLKCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064266
Record name C.I. Solvent Red 19
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Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6368-72-5
Record name Sudan Red 7B
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Record name C.I. Solvent Red 19
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Record name Sudan Red 7B
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Record name 2-Naphthalenamine, N-ethyl-1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Record name C.I. Solvent Red 19
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Record name N-ethyl-1-(4-(phenylazo)phenylazo)-2-naphthylamine
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Preparation Methods

Two-Step Diazotization-Coupling Protocol

The classical method involves:

  • Diazotization : Ethyl(2-naphthyl)amine reacts with nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C) to form a diazonium salt intermediate.

  • Coupling : The diazonium salt couples with a naphthol derivative (e.g., β-naphthol) in glacial acetic acid at 60–80°C, yielding the azo-linked product.

Early 20th-century studies reported yields of 70–75% for this method, though purity was inconsistent due to byproducts from incomplete coupling. Modifications, such as controlled pH and temperature, later improved yields to 85%.

Modern Optimization Strategies

Contemporary synthesis prioritizes yield enhancement, reduced environmental impact, and scalability. Key advancements include:

Solvent and Catalyst Innovations

Replacing glacial acetic acid with polar aprotic solvents (e.g., DMF, DMSO) increases coupling efficiency by stabilizing reactive intermediates. For example, DMF improves reaction rates by 30% compared to traditional solvents. Catalytic HCl (0.1–0.5 M) further accelerates diazotization while minimizing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2022 study demonstrated full conversion of ethyl(2-naphthyl)amine to this compound in 15 minutes at 100°C, achieving 92% yield with 99% purity.

Isotopic Labeling for Analytical Applications

Stable isotope-labeled this compound variants are critical for mass spectrometry-based detection in food safety testing. A patented method synthesizes deuterated and ¹³C-labeled analogs through:

  • Nitration : Isotope-enriched benzene undergoes nitration with HNO₃/H₂SO₄ at 40°C.

  • Reduction : Catalytic hydrogenation converts nitro groups to amines.

  • Diazotization-Coupling : Labeled aniline derivatives are diazotized and coupled to naphthol, achieving 98% isotopic purity.

This method’s scalability and precision address regulatory needs for detecting this compound adulteration in spices and oils.

Reaction Monitoring and Quality Control

Advanced analytical techniques ensure synthetic fidelity:

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (λ = 525 nm) quantifies this compound purity. A 2021 study established a retention time of 8.2 minutes using a C18 column and acetonitrile/water (70:30) mobile phase.

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) confirms molecular integrity. This compound exhibits a protonated molecular ion at m/z 379.18 [M+H]⁺, with characteristic fragments at m/z 198.10 and 197.09 from azo bond cleavage.

Industrial-Scale Production Protocols

Commercial synthesis prioritizes cost-effectiveness and safety:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume1 L500–1,000 L
Temperature ControlIce bath (0–5°C)Jacketed reactors
Yield85–92%88–90%
Purity≥98%≥95% (technical grade)

Industrial protocols use continuous flow reactors to maintain consistent diazotization conditions, reducing batch variability. Post-synthesis purification involves recrystallization from ethanol/water mixtures, removing unreacted amines and oligomers .

Scientific Research Applications

Entomological Applications

One of the notable applications of Sudan Red 7B is in entomological research, specifically as a marking agent for studying termite behavior. A study conducted on Reticulitermes speratus demonstrated the effectiveness of this compound as a dye marker for tracking termite movements and colony territories. The researchers evaluated the impact of different concentrations (0.5%, 1.0%, and 2.0%) and feeding periods (3 days and 5 days) on feeding behavior and survival rates.

Key Findings:

  • Feeding Behavior: Termites exposed to this compound showed reduced feed consumption as the concentration increased. For instance, at a 2% concentration over five days, the feeding ratio dropped to approximately 10% compared to controls .
  • Survival Rates: The survival rate of termites fed with marked food was notably high (over 90%) for three days, but decreased with longer exposure to higher concentrations .
Concentration (%)Feeding Period (Days)Feed Consumption (%)Survival Rate (%)
0.53~20-25>90
1.05~10<90
2.05~10<90

Food Analysis

This compound has been utilized in food analysis to detect adulteration in chili products. Its ability to impart color makes it useful in identifying the presence of other substances in food items.

Case Study:

A validated high-performance thin-layer chromatography (HPTLC) method was developed for detecting Sudan dyes in chili-containing samples. This method allowed for sensitive and selective identification, showcasing recovery values that indicate the dye's presence .

Industrial Applications

In industrial settings, this compound is employed for coloring various materials such as plastics, waxes, and textiles. Its stability and vivid coloration make it suitable for these applications.

Applications Overview:

  • Plastics: Used to enhance aesthetic appeal.
  • Waxes: Provides color consistency in products.
  • Textiles: Offers vibrant hues that are durable under various conditions .

Microscopy and Histology

This compound serves as a staining agent in microscopy, particularly for lipid detection in biological samples. Its lipophilic nature allows it to bind effectively to fat molecules, making it invaluable in histological studies.

Application Example:

In histology, this compound is used to visualize lipid deposits within tissue samples, aiding in the diagnosis of various diseases related to lipid metabolism .

Mechanism of Action

Comparison with Similar Compounds

Research Findings and Contradictions

Termite Marking Efficiency: this compound reduces termite feeding by 10–25% at 2% concentration but maintains >90% survival rates, making it viable for short-term tracking .

Environmental Impact :

  • This compound’s adsorption efficiency on Ag-NP-AC (90.909 mg/g) outperforms conventional adsorbents for similar dyes, but its acute toxicity necessitates careful wastewater management .

Purity Standards :

  • Commercial this compound is ≥99.5% pure, matching the rigor of Sudan I–IV standards .

Biological Activity

Sudan Red 7B is an azo dye commonly used in various applications, including as a dye marker in entomological studies. Its biological activity has been explored, particularly in relation to its effects on organisms such as termites and its potential toxicity to human intestinal bacteria. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a synthetic dye belonging to the Sudan dye family, which includes several other variants (Sudan I-IV). It is primarily utilized for marking purposes in ecological studies and has been investigated for its toxicological effects on various organisms.

Biological Activity in Termites

Case Study: Marking Effect on Termites

A study evaluated the marking effect of this compound on the termite species Reticulitermes speratus. The research assessed feeding behavior, survival rates, and retention time of the dye in termites subjected to different concentrations (0.5%, 1.0%, and 2.0%) over varying feeding periods (3 days and 5 days).

Feeding Behavior

The results indicated that as the concentration of this compound increased, the feeding activity of termites decreased significantly. The following table summarizes the feed consumption ratios observed during the study:

ConcentrationFeeding PeriodFeed Consumption Ratio (%)
0.5%3 Days79.6
0.5%5 Days75.0
1.0%3 Days70.0
1.0%5 Days65.0
2.0%3 Days9.6
2.0%5 Days10.0

The study found that termites fed with food containing this compound exhibited a notable reduction in feed intake compared to control groups, suggesting an inhibitory effect on feeding behavior due to the dye's presence .

Survival Rates

The survival rates of termites were also affected by the concentration of this compound and the duration of exposure:

ConcentrationFeeding PeriodSurvival Rate (%) after 10 Days
Control->90
0.5%3 Days>90
1.0%5 Days<90
2.0%Both<90

The survival rate decreased with higher concentrations and longer feeding periods, indicating that this compound could have sublethal physiological effects impacting termite health .

Toxicological Effects on Human Intestinal Bacteria

Research has also explored the impact of Sudan Red dyes, including this compound, on human intestinal bacteria. A study assessed the growth rates of various bacterial strains exposed to different concentrations of Sudan dyes.

Inhibition of Bacterial Growth

The following table summarizes the growth inhibition rates observed for selected bacterial strains treated with Sudan dyes:

Bacterial StrainInhibition Rate (%)
Clostridium perfringensUp to 47
Lactobacillus rhamnosusUp to 39
Escherichia coliUp to 11

These findings indicate that Sudan Red dyes can inhibit bacterial growth significantly, with varying effects depending on the strain and concentration used .

Q & A

Q. How can researchers reconcile discrepancies between in vitro dye stability data and in vivo retention patterns of this compound?

  • Methodological Answer : Conduct parallel in vitro (dye-cellulose mixtures) and in vivo (termite-fed) stability assays under identical conditions. Differences may arise from enzymatic degradation or gut microbiota interactions. Metabolomic profiling of termite excretions can identify breakdown products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sudan Red 7B
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.